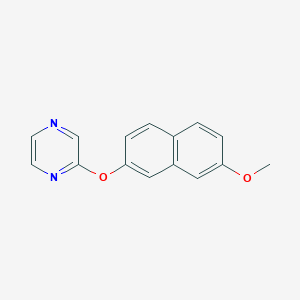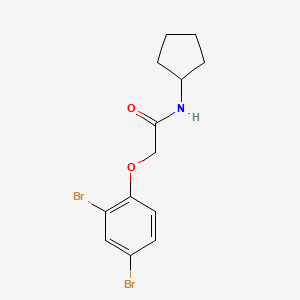
7-Chloro-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-propan-2-ylquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-propan-2-ylquinazolin-4-one, also known as TAK-659, is a small molecule inhibitor that targets the protein tyrosine kinase (PTK) known as interleukin-2-inducible T-cell kinase (ITK). ITK is a key regulator of T-cell activation and differentiation, making it an attractive target for the treatment of autoimmune diseases and cancer.
作用機序
The mechanism of action of 7-Chloro-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-propan-2-ylquinazolin-4-one involves the inhibition of ITK, a PTK that is predominantly expressed in T-cells. ITK plays a critical role in T-cell activation and differentiation by regulating the signaling pathways downstream of the T-cell receptor. By inhibiting ITK, this compound reduces T-cell activation and cytokine production, leading to reduced inflammation and autoimmunity.
Biochemical and Physiological Effects:
This compound has been shown to have a selective and potent inhibitory effect on ITK activity, with an IC50 value of 0.5 nM. In addition to its effects on T-cells, this compound has also been shown to inhibit the activity of other PTKs, including BTK, JAK3, and SYK. However, the potency of this compound against these targets is much lower than its potency against ITK.
実験室実験の利点と制限
One of the main advantages of 7-Chloro-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-propan-2-ylquinazolin-4-one is its selectivity for ITK, which allows for the specific targeting of T-cell activation pathways. This makes it an attractive candidate for the treatment of autoimmune diseases and cancer, which are characterized by dysregulated T-cell activation. However, the potency of this compound against other PTKs may limit its clinical utility, as off-target effects could lead to unwanted side effects.
将来の方向性
There are several future directions for the development of 7-Chloro-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-propan-2-ylquinazolin-4-one and related compounds. One area of interest is the optimization of the pharmacokinetic properties of this compound, such as its half-life and distribution in the body. Another area of interest is the evaluation of this compound in clinical trials for the treatment of autoimmune diseases and cancer. Finally, the identification of new targets for ITK inhibitors could lead to the development of more potent and selective compounds with improved therapeutic potential.
合成法
The synthesis of 7-Chloro-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-propan-2-ylquinazolin-4-one involves several steps, starting from commercially available starting materials. The key step involves the coupling of a pyrrolidine derivative with a quinazolinone derivative, followed by the introduction of a chloro group and a thiol group. The final product is obtained after purification and characterization by various analytical techniques.
科学的研究の応用
7-Chloro-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-propan-2-ylquinazolin-4-one has been extensively studied in preclinical models of autoimmune diseases and cancer. In vitro studies have shown that this compound inhibits ITK activity in T-cells, leading to reduced T-cell activation and cytokine production. In vivo studies have demonstrated that this compound is effective in reducing disease severity in models of multiple sclerosis, rheumatoid arthritis, and lupus.
特性
IUPAC Name |
7-chloro-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-propan-2-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c1-11(2)21-16(23)13-6-5-12(18)9-14(13)19-17(21)24-10-15(22)20-7-3-4-8-20/h5-6,9,11H,3-4,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRDSHXLUAMESB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C=C(C=C2)Cl)N=C1SCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-(hydroxymethyl)benzoate](/img/structure/B7477343.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(prop-2-enylcarbamoyl)acetamide](/img/structure/B7477357.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(cyclopentylcarbamoyl)acetamide](/img/structure/B7477358.png)


![2-[[5-(4-Fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B7477369.png)
![[2-(Ethylcarbamoylamino)-2-oxoethyl] 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B7477376.png)
![N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7477381.png)

![4-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7477401.png)


![4-[2-(4-Hydroxypiperidin-1-yl)ethoxy]benzonitrile](/img/structure/B7477434.png)